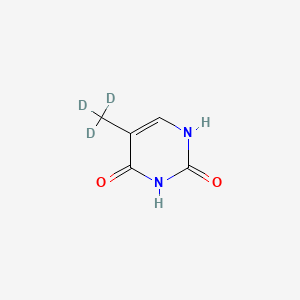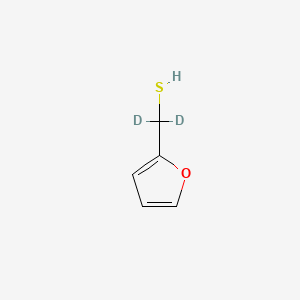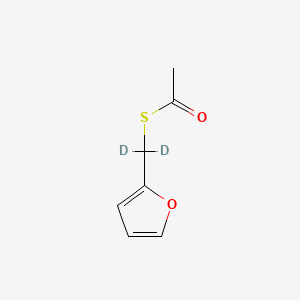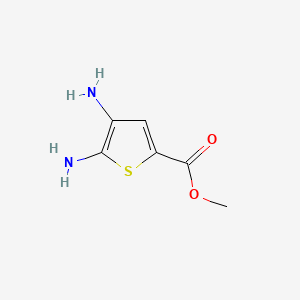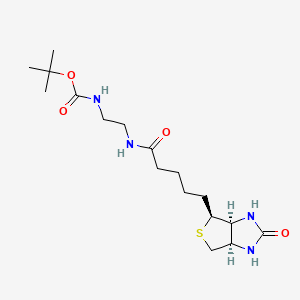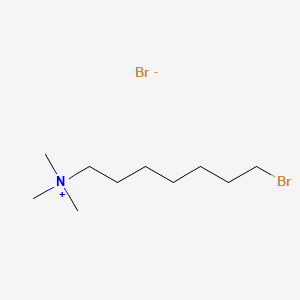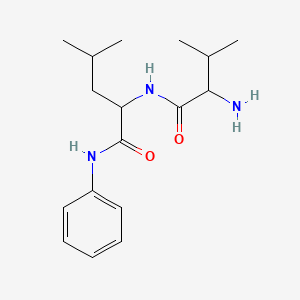![molecular formula C9H12O3 B562362 3,4-Dimethoxy[7-13C]-benzyl Alcohol CAS No. 91384-88-2](/img/structure/B562362.png)
3,4-Dimethoxy[7-13C]-benzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy[7-13C]-benzyl Alcohol: is a labeled compound where the carbon-13 isotope is incorporated at the 7th position of the benzyl alcohol molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy[7-13C]-benzyl Alcohol typically involves the incorporation of the carbon-13 isotope into the benzyl alcohol structure. One common method is the reduction of 3,4-Dimethoxy[7-13C]-benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The incorporation of carbon-13 isotope is achieved through the use of labeled precursors and specialized equipment to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy[7-13C]-benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3,4-Dimethoxy[7-13C]-benzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3,4-Dimethoxy[7-13C]-benzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: 3,4-Dimethoxy[7-13C]-benzaldehyde.
Reduction: 3,4-Dimethoxy[7-13C]-benzylamine.
Substitution: Products depend on the nucleophile used, such as 3,4-Dimethoxy[7-13C]-benzyl chloride, 3,4-Dimethoxy[7-13C]-benzylamine, etc.
Scientific Research Applications
3,4-Dimethoxy[7-13C]-benzyl Alcohol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy[7-13C]-benzyl Alcohol depends on its specific application. In NMR studies, the carbon-13 isotope provides enhanced sensitivity and resolution, allowing for detailed analysis of molecular structures and dynamics. In metabolic studies, the labeled carbon atom can be traced through various biochemical pathways to understand metabolic processes and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl Alcohol: The non-labeled version of the compound, commonly used in organic synthesis and industrial applications.
3,4,5-Trimethoxybenzyl Alcohol: A similar compound with an additional methoxy group, used in the synthesis of complex organic molecules.
2,6-Dimethoxyphenol: Another related compound with methoxy groups at different positions, used in various chemical reactions and industrial processes.
Uniqueness
The incorporation of the carbon-13 isotope in 3,4-Dimethoxy[7-13C]-benzyl Alcohol makes it unique for applications in NMR spectroscopy and metabolic studies. The labeled compound provides valuable insights into reaction mechanisms, molecular structures, and metabolic pathways that are not possible with non-labeled compounds .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)(113C)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGPRYNGFWGMMV-PTQBSOBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[13CH2]O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

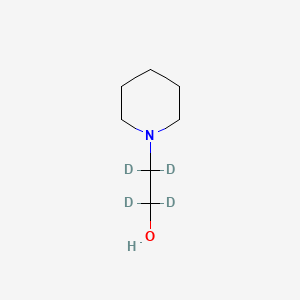
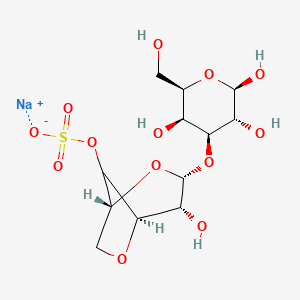
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)
